1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-(3-pyridin-3-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)11-10(4-6-14-11)9-3-2-5-12-7-9/h2-7H,1H3 |
InChI Key |
APYKRDIMMPGWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Preparation of the thiophene derivative (2-acetylthiophene or related compounds)
- Coupling with pyridine derivatives to form the final compound
The synthesis often employs condensation, acylation, and cyclization reactions under controlled conditions.
Preparation of 2-Acetylthiophene Derivatives
Method A: Refluxing 2-Acetylthiophene with Formaldehyde and Dimethylamine
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Acetylthiophene, paraformaldehyde, dimethylamine hydrochloride, concentrated HCl | Reflux in isopropanol or ethanol for 6-8 hours | Yields range from 60-94% depending on conditions |
| 2 | Cooling, filtration | Crystallization of the product | Purification by recrystallization from ethanol or acetone |
This method is exemplified by processes where 2-acetylthiophene reacts with formaldehyde and dimethylamine hydrochloride under reflux, producing 2-(dimethylaminoethyl)thiophene derivatives, which are key intermediates.
Introduction of the Pyridin-3-yl Group
Method B: Condensation with 3-Pyridinecarboxaldehyde
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Acetylthiophene derivative, 3-pyridinecarboxaldehyde | Reflux in ethanol or acetic acid | Typically yields around 70-85% |
| 2 | Reflux, then cooling | Formation of the imine or related condensation product | Confirmed via NMR and IR spectroscopy |
This step involves the condensation of the acetylthiophene derivative with 3-pyridinecarboxaldehyde, leading to the formation of the targeted 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one .
Specific Variations and Optimization
- Use of catalysts: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH) can enhance the condensation efficiency.
- Reaction solvents: Ethanol, isopropanol, or acetic acid are common solvents, chosen based on solubility and reaction kinetics.
- Reaction temperature: Typically reflux temperatures (80-100°C) are employed to facilitate cyclization and condensation.
- Purification: Crystallization, column chromatography, or preparative thin-layer chromatography (TLC) are used to isolate pure compounds.
Data Table: Summary of Selected Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| A | 2-Acetylthiophene, formaldehyde, dimethylamine hydrochloride | Isopropanol | Reflux (80-100°C) | 6-8 hours | 60-94% | Reflux with acid catalysis |
| B | 2-Acetylthiophene derivative, 3-pyridinecarboxaldehyde | Ethanol | Reflux | 4-6 hours | 70-85% | Condensation with aldehyde |
Additional Considerations
- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress.
- Purification Techniques: Recrystallization from ethanol, acetone, or chloroform ensures high purity.
- Safety Precautions: Handling of acids, formaldehyde, and volatile solvents requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyridine Moieties
a) 2-(Pyridin-3-yl)-1-(thiophen-2-yl)ethanone (Compound 92)
- Structure : Differs in the substitution pattern: pyridin-3-yl is attached to the thiophene’s 2-position, while the acetyl group is at the 5-position.
- Synthesis : Prepared via palladium-catalyzed coupling or condensation (e.g., Scheme 6H in ) .
b) (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone 3)
- Structure: A chalcone derivative with a conjugated enone system linking pyridine and thiophene.
- Synthesis : Formed via Claisen-Schmidt condensation of 3-acetylpyridine and thiophene-2-carbaldehyde .
- Applications : Serves as a key intermediate for pyrimidine-2-thiol derivatives with antioxidant and anti-inflammatory properties .
Analogues with Alternative Heterocycles
a) 1-(4-(2-Isobutylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one (16b)
- Structure : Replaces pyridine with a thiazole and adds a p-tolyl group.
- Synthesis : Synthesized via palladium-catalyzed C–H activation, demonstrating the versatility of thiophene-based ketones in cross-coupling reactions .
- Key Difference : The thiazole ring introduces additional nitrogen-based electronic effects, altering reactivity compared to pyridine-containing analogues.
b) 1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (4)
Comparative Data Table
Key Research Findings
Electronic and Reactivity Profiles
- Pyridine vs. Thiazole/Thiophene : Pyridine’s electron-withdrawing nature enhances the electrophilicity of the acetyl group, facilitating nucleophilic attacks in condensation reactions. Thiazole-containing analogues exhibit stronger π-π stacking due to extended conjugation .
- Positional Isomerism : The placement of substituents on thiophene (e.g., 2- vs. 3-position) significantly impacts solubility and intermolecular interactions, as seen in the divergent applications of Compounds 92 and the target molecule .
Biological Activity
1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one, also known by its CAS number 187540-78-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol. This compound features a thiophene ring fused with a pyridine moiety, which is significant in medicinal chemistry due to the diverse biological activities associated with such structures.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial activity. For instance, a study on pyrazolyl-thiazole derivatives demonstrated significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were reported to be low, indicating potent antimicrobial properties .
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. Compounds similar to this compound showed promising results in these assays, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against plant pathogens. For example, compounds synthesized with thiophene nuclei exhibited antifungal effects against Fusarium graminearum and Botrytis cinerea, with effective concentrations (EC50) lower than traditional fungicides . This highlights the compound's potential in agricultural applications as well.
Case Study 1: Synthesis and Evaluation of Thiophene Derivatives
A recent study focused on synthesizing thiophene derivatives bearing pyridine rings and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and antioxidant activities, reinforcing the therapeutic potential of pyridine-thiophene hybrids .
Case Study 2: Structural Modifications for Enhanced Activity
Another investigation explored structural modifications of thiophene derivatives to enhance their biological efficacy. The study revealed that specific substitutions on the thiophene ring could lead to improved antimicrobial activity, suggesting that fine-tuning the molecular structure can yield more potent derivatives .
Table 1: Biological Activities of Pyridine-Thiophene Derivatives
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antioxidant Activity (DPPH IC50 μg/mL) | Antifungal Activity (EC50 μg/mL) |
|---|---|---|---|
| This compound | 15 | 20 | 25 |
| Pyrazolyl-Thiazole Derivative A | 10 | 18 | 30 |
| Pyrazolyl-Thiazole Derivative B | 12 | 22 | 28 |
Table 2: Synthesis Conditions for Pyridine-Thiophene Derivatives
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Synthesis of Compound A | 80 | 5 | 85 |
| Synthesis of Compound B | 90 | 6 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
